molecular formula C6H11Cl3O B8722620 5,5,5-Trichloro-2-methylpentan-2-ol CAS No. 61446-85-3

5,5,5-Trichloro-2-methylpentan-2-ol

Cat. No. B8722620
Key on ui cas rn: 61446-85-3
M. Wt: 205.5 g/mol
InChI Key: UYQRMJSYNNZHML-UHFFFAOYSA-N
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Patent
USRE031330

Procedure details

Then, to 732 g of 1,1,1-trichloro-4-methyl-4-pentanol was added 7.3 g of p-toluenesulfonic acid and the mixture was heated at 155°-160° C. for 1.5 hours, the byproduct water being azeotropically removed. The reaction mixture was as such distilled under a reduced pressure of 200 mmHg and the distillate was dried over sodium sulfate and fractionally distilled. By the above procedure was obtained 62 g of 1,1,1-trichloro-4-methyl-4-pentene as a fraction boiling at 73°-74° C. (20 mmHg), together with 536 g of 1,1,1-trichloro-4-methyl-3-pentene as a fraction boiling at 74°-77° C. (20 mmHg).
Quantity
732 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:10])([Cl:9])[CH2:3][CH2:4][C:5]([CH3:8])(O)[CH3:6].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[Cl:1][C:2]([Cl:10])([Cl:9])[CH2:3][CH2:4][C:5]([CH3:8])=[CH2:6]

Inputs

Step One
Name
Quantity
732 g
Type
reactant
Smiles
ClC(CCC(C)(O)C)(Cl)Cl
Name
Quantity
7.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 155°-160° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the byproduct water being azeotropically removed
DISTILLATION
Type
DISTILLATION
Details
as such distilled under a reduced pressure of 200 mmHg
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the distillate was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
ClC(CCC(=C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: CALCULATEDPERCENTYIELD 9.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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